

# A Comparative Analysis of LATS Kinase Inhibitors: Potency and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of various small molecule inhibitors targeting the Large Tumor Suppressor (LATS) kinases, key regulators of the Hippo signaling pathway. As the requested compound, **NG25 trihydrochloride**, has been identified as an inhibitor of TAK1 and MAP4K2 kinases rather than LATS kinases, this comparison focuses on established and recently developed LATS inhibitors.[1] The data presented herein is intended to aid researchers in selecting the appropriate tool compounds for studying the Hippo pathway and for potential therapeutic development.

## **Potency Comparison of LATS Inhibitors**

The inhibitory potency of several small molecules against LATS1 and LATS2 has been evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.



| Inhibitor   | LATS1 IC50<br>(nM) | LATS2 IC50<br>(nM) | ATP<br>Concentration             | Reference |
|-------------|--------------------|--------------------|----------------------------------|-----------|
| GA-017      | 4.10 ± 0.79        | 3.92 ± 0.42        | 400 μΜ                           | [2]       |
| Truli       | 22                 | 6                  | Not Specified                    | [3]       |
| TDI-011536  | Not Specified      | Not Specified      | 2 mM                             | [4][5]    |
| Compound 5I | 43                 | 24                 | 90 μM (LATS1),<br>155 μM (LATS2) | [3]       |

## The Hippo Signaling Pathway and LATS Kinases

The Hippo pathway is a crucial signaling cascade that controls organ size by regulating cell proliferation and apoptosis.[6][7][8] LATS1 and LATS2 are core serine/threonine kinases within this pathway. When activated, LATS kinases phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2][6] This phosphorylation leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing them from translocating to the nucleus and promoting the transcription of pro-proliferative and anti-apoptotic genes.[6][7] Inhibition of LATS kinases, therefore, leads to the activation of YAP/TAZ and subsequent cell growth.[2]





Click to download full resolution via product page

Caption: The Hippo Signaling Pathway and the role of LATS kinases.



## **Experimental Protocols**

The following is a representative protocol for an in vitro LATS kinase assay to determine the IC50 value of an inhibitor. This protocol is a synthesis of methodologies described in the cited literature.[9][10][11][12]

Objective: To measure the enzymatic activity of LATS1 or LATS2 in the presence of varying concentrations of an inhibitor to determine its IC50 value.

#### Materials:

- Recombinant human LATS1 or LATS2 enzyme
- YAP (or a peptide fragment containing the LATS phosphorylation site) as a substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
- Test inhibitor compound at various concentrations
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or a phosphospecific antibody for YAP)
- Microplate reader (luminometer or spectrophotometer)

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
  - Create a serial dilution of the inhibitor in the kinase assay buffer.
  - Prepare a solution of LATS kinase and the YAP substrate in the kinase assay buffer.
  - Prepare an ATP solution in the kinase assay buffer at a concentration relevant to the specific assay (e.g., 10 μM to 2 mM).



#### Kinase Reaction:

- To the wells of a microplate, add the LATS kinase and YAP substrate solution.
- Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
- Initiate the kinase reaction by adding the ATP solution to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

#### Detection:

- Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
- Add the detection reagent to quantify the amount of ADP produced (in the case of ADP-Glo) or the amount of phosphorylated YAP (using a phosphospecific antibody and a secondary detection method like ELISA or Western blot).

#### Data Analysis:

- Measure the signal (luminescence or absorbance) using a microplate reader.
- Subtract the background signal (negative control) from all measurements.
- Normalize the data to the positive control (100% activity).
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

## **Experimental Workflow**

The general workflow for identifying and characterizing LATS kinase inhibitors involves a multistep process, from initial screening to in-depth biochemical and cellular assays.





Click to download full resolution via product page

Caption: A generalized workflow for LATS inhibitor discovery and characterization.

## Conclusion

The development of potent and selective LATS kinase inhibitors is a promising avenue for therapeutic intervention in diseases characterized by insufficient cell proliferation, such as in regenerative medicine.[13][14][15] The inhibitors discussed in this guide, including GA-017, Truli, and its derivatives like TDI-011536, represent valuable chemical tools for dissecting the complexities of the Hippo signaling pathway.[2][3][15] Future research will likely focus on improving the selectivity and drug-like properties of these compounds to translate their therapeutic potential into clinical applications.[3][13]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NG25, an inhibitor of transforming growth factor-β-activated kinase 1, ameliorates neuronal apoptosis in neonatal hypoxic-ischemic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00492B [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The history and regulatory mechanism of the Hippo pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-radioactive LATS in vitro Kinase Assay [bio-protocol.org]
- 10. Non-radioactive LATS in vitro Kinase Assay PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor [jove.com]
- 13. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Analysis of LATS Kinase Inhibitors: Potency and Mechanistic Insights]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764123#comparing-the-potency-of-ng25-trihydrochloride-to-other-lats-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com